N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide
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Description
“N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide” is a chemical compound with the molecular formula C21H16F2N2O4S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in patents . The synthesis process involves the use of G-protein coupled receptors (GPCRs), which are among the most intensely investigated drug targets in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 430.424 Da, and the monoisotopic mass is 430.079895 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H16F2N2O4S, an average mass of 430.424 Da, and a monoisotopic mass of 430.079895 Da .Scientific Research Applications
Synthesis and Chemical Properties
Polyfluorinated dibenz[b,f][1,4]oxazepines exhibit diverse biological activities, with a significant focus on effects related to the central nervous system. Their synthesis involves intramolecular dehydrofluorination processes, leading to derivatives with potential as psychotropic agents, highlighting their utility in chemical synthesis and potential pharmacological applications (T. Gerasimova, A. V. Konstantinova, N. I. Petrenko, 1989).
Biological and Pharmacological Activities
A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin derivatives synthesized demonstrated oral antiallergic activity, indicating the structural relationship to antiallergic agents. The key structural elements for enhanced antiallergic activities were identified, providing insights into the design of new therapeutic agents (E. Ohshima, S. Otaki, et al., 1992).
Catalytic and Synthetic Applications
Catalytic asymmetric reactions involving dibenzo[b,f][1,4]oxazepines underline their importance in the synthesis of chiral compounds. The development of enantioselective methodologies for these cyclic seven-membered imines as electrophiles opens avenues for creating biologically active molecules with high specificity (Lode De Munck, C. Vila, J. Pedro, 2018).
Novel Scaffolds and Chemical Reactivity
Research on dibenzo[b,f][1,4]oxazepine derivatives has led to the discovery of new chemical scaffolds with unique properties. For instance, the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and related compounds showcases the versatility of these structures in generating diverse heterocyclic compounds with potential utility across various scientific domains (Ensheng Zhang et al., 2015).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3/c1-12-3-7-20-18(9-12)26(2)22(28)15-11-14(5-8-19(15)29-20)25-21(27)13-4-6-16(23)17(24)10-13/h3-11H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIILKRFPKNKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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